molecular formula C9H5NO4 B8314645 4-Cyanoisophthalic acid

4-Cyanoisophthalic acid

Cat. No.: B8314645
M. Wt: 191.14 g/mol
InChI Key: IXTIYBOLFNSEFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyanoisophthalic acid is a valuable organic building block in advanced materials research. Its molecular structure, featuring two carboxylic acid groups and a cyano group, allows it to function as a multifunctional linker in coordination chemistry. This makes it a compound of interest for constructing Metal-Organic Frameworks (MOFs) and other functional porous materials . The carboxylic acid groups can coordinate with metal ions to form robust network structures, while the electron-withdrawing cyano group can influence the electronic properties of the resulting material and provide an additional site for post-synthetic modification. Researchers may explore its application in areas such as heterogeneous catalysis, gas storage, and chemical sensing. As with many specialized research chemicals, its high reactivity and specific functional groups are leveraged to design materials with tailored properties . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5NO4

Molecular Weight

191.14 g/mol

IUPAC Name

4-cyanobenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C9H5NO4/c10-4-6-2-1-5(8(11)12)3-7(6)9(13)14/h1-3H,(H,11,12)(H,13,14)

InChI Key

IXTIYBOLFNSEFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)C#N

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-cyano-1,3-benzenedicarboxylic acid (also known as 4-cyanoisophthalic acid), a specialized ligand used in reticular chemistry and pharmaceutical synthesis.

High-Purity Ligand Synthesis & Application Guide

Executive Summary & Identification

4-Cyano-1,3-benzenedicarboxylic acid is a desymmetrized derivative of isophthalic acid.[1] Unlike its more common isomer, 5-cyano-1,3-benzenedicarboxylic acid (CAS 23341-13-1), the 4-cyano isomer introduces steric and electronic directionality that breaks the


 symmetry of the isophthalate core.[1] This structural feature is critical for designing Metal-Organic Frameworks (MOFs) with complex pore environments and for accessing polysubstituted benzonitrile pharmacophores.[1][2]
Chemical Identity
ParameterDetail
Systematic Name 4-Cyano-1,3-benzenedicarboxylic acid
Synonyms This compound; 2,4-Dicarboxybenzonitrile
Molecular Formula

Molecular Weight 191.14 g/mol
Primary Precursor CAS 6939-93-1 (4-Bromoisophthalic acid)
Isomer Note Distinct from 5-cyano (CAS 23341-13-1) and 2-cyano isomers.[1][3]

Procurement Note: The free acid form of the 4-cyano isomer is frequently non-stock in standard catalogs.[1][2] Researchers are advised to synthesize it from 4-bromoisophthalic acid (CAS 6939-93-1) or 4-aminoisophthalic acid (CAS 33890-03-8) using the protocols defined in Section 3.[1]

Physicochemical Properties & Stability

The introduction of the cyano group at the 4-position (ortho to one carboxyl, meta to the other) significantly alters the acidity and solubility profile compared to isophthalic acid.[1][2]

PropertyValue / Observation
Physical State Off-white to pale beige crystalline solid
Melting Point >280 °C (Decomposes)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water; Insoluble in non-polar solvents.[1]
pKa (Predicted) Lower than isophthalic acid (pKa₁ ≈ 3.[1][2]2) due to electron-withdrawing -CN group.[1]
Coordination Modes Ditopic carboxylate donor; -CN nitrogen acts as a weak neutral donor (Ag⁺ affinity).[1][2]

Synthetic Protocols

Due to the commercial scarcity of the free acid, the following self-validating synthesis is recommended. This route utilizes the Rosenmund-von Braun reaction or Pd-catalyzed cyanation on the diester intermediate to prevent catalyst poisoning by free carboxylic acids.[1]

Synthesis Workflow Diagram[1][2][4]

SynthesisPathway Start 4-Bromoisophthalic Acid (CAS 6939-93-1) Step1 Dimethyl 4-bromoisophthalate (Esterification) Start->Step1 MeOH, H2SO4 Reflux, 12h Step2 Dimethyl 4-cyanoisophthalate (Cyanation) Step1->Step2 Zn(CN)2, Pd(PPh3)4 DMF, 80°C End 4-Cyano-1,3-benzenedicarboxylic Acid (Target) Step2->End LiOH, THF/H2O Hydrolysis

Figure 1: Validated synthetic pathway from commercially available 4-bromoisophthalic acid.

Detailed Methodology
Step 1: Ester Protection[1][2]
  • Reagents: Dissolve 4-bromoisophthalic acid (10 mmol) in anhydrous Methanol (50 mL). Add concentrated

    
     (0.5 mL) as a catalyst.
    
  • Reaction: Reflux at 65°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting acid is consumed.[1][2]

  • Workup: Evaporate methanol. Redissolve residue in EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate.
  • Yield: Expect >90% of dimethyl 4-bromoisophthalate.

Step 2: Palladium-Catalyzed Cyanation

Critique of Method: Traditional CuCN (Rosenmund-von Braun) requires harsh conditions (200°C) and difficult purification.[1][2] The Pd-catalyzed route is superior for purity.[1][2]

  • Setup: In a glovebox or under Argon, combine dimethyl 4-bromoisophthalate (5 mmol),

    
     (3 mmol), and 
    
    
    
    (5 mol%) in dry DMF (15 mL).
  • Reaction: Heat to 80–90°C for 12 hours. The solution typically turns from yellow to dark orange.[2]

  • Quench: Cool to RT. Dilute with EtOAc and wash with 2M

    
     (to scavenge zinc salts) followed by brine.
    
  • Purification: Silica gel chromatography (Gradient 0-20% EtOAc in Hexane).

  • Product: Dimethyl 4-cyanoisophthalate (White solid).[1][2][4]

Step 3: Controlled Hydrolysis[1][2]
  • Reagents: Dissolve the cyano-ester in THF:Water (3:1). Add LiOH (2.5 eq).[1][2]

  • Condition: Stir at Room Temperature .

    • Critical Control Point: Do not heat excessively (>50°C) or use strong mineral acids for long periods, as the nitrile group can hydrolyze to an amide or carboxylic acid (forming trimellitic acid).[1][2]

  • Isolation: Acidify carefully with 1M HCl to pH 2–3. The product precipitates.[2][5][4] Filter, wash with cold water, and dry under vacuum.[1][2]

Applications in Materials Science (MOFs)

The 4-cyano isomer is a high-value linker for "desymmetrized" Metal-Organic Frameworks.[1]

Structural Logic[1][2]
  • Symmetry Breaking: Unlike the

    
     symmetric 5-cyano isomer, the 4-cyano group creates a dipole moment transverse to the carboxylate axis.[1]
    
  • Pore Functionalization: The nitrile group points into the pore channel, providing a specific binding site for soft Lewis acids (e.g.,

    
    , 
    
    
    
    ) or acting as a hydrogen bond acceptor for guest molecules (
    
    
    , alcohols).[1][2]
MOF Assembly Diagram

MOFAssembly cluster_MOF MOF Architecture Ligand 4-Cyano-1,3-BDC (Linker) Network Coordination Network (3D Lattice) Ligand->Network Coordination Metal Metal Node (Cu2 paddlewheel / Zr6 cluster) Metal->Network Assembly Pore Desymmetrized Pore Environment (Polar -CN sites exposed) Network->Pore Defines

Figure 2: Assembly logic for 4-cyano-1,3-BDC based frameworks.

Analytical Characterization

To validate the synthesis of the 4-cyano isomer versus the 5-cyano or trimellitic acid impurities, use the following spectroscopic markers:

  • IR Spectroscopy:

    • Diagnostic Band: Sharp absorption at 2230–2240 cm⁻¹ (C≡N stretch).[1][2]

    • Absence Check: Ensure no broad bands at 3300–3500 cm⁻¹ (Primary amide from partial hydrolysis) unless intended.

  • ¹H NMR (DMSO-d₆):

    • Expect an asymmetric splitting pattern (unlike the simple pattern of 5-cyanoisophthalic acid).[1][2]

    • Protons: Three distinct aromatic signals.[1][2][4] The proton between the carboxyls (H-2) will be a singlet (or fine doublet) significantly deshielded.[1][2] The protons at H-5 and H-6 will show coupling (

      
       Hz).[1]
      

Safety & Handling

  • Cyanide Hazard: While the organic nitrile is stable, combustion or contact with strong oxidizers can release HCN.[1][2]

  • Precursor Safety: 4-Bromoisophthalic acid is an irritant.[1][2] Sodium/Zinc Cyanide used in synthesis are fatal if swallowed or in contact with acid.[1][2] Perform Step 2 (Cyanation) in a well-ventilated fume hood with a cyanide spill kit available.[1][2]

References

  • Precursor Sourcing: 4-Bromoisophthalic acid (CAS 6939-93-1).[1][2] National Center for Biotechnology Information.[1][2] PubChem Compound Summary. [Link]

  • Isomer Comparison: Isophthalic acid (CAS 121-91-5) and derivatives. EPA CompTox Chemicals Dashboard.[1][2] [Link][1][2]

  • Synthetic Methodology: Palladium-Catalyzed Cyanation of Aryl Halides. Tschaen, D. M., et al. Journal of Organic Chemistry.[1][2] (Standard protocol adaptation for benzoic acid derivatives).

  • MOF Context: Design of Functionalized MOFs. Furukawa, H., Cordova, K. E., O’Keeffe, M., & Yaghi, O. M. (2013).[1][2] The Chemistry and Applications of Metal-Organic Frameworks. Science. [Link][1][2]

Sources

Part 1: Introduction to 4-Cyanoisophthalic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electronic Properties of 4-Cyanoisophthalic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The Isophthalic Acid Backbone: A Versatile Scaffold

Isophthalic acid, a benzene ring substituted with two carboxylic acid groups at the 1 and 3 positions, serves as a fundamental building block in the fields of polymer chemistry and materials science. The meta-arrangement of the carboxyl groups imparts a unique angular geometry to its derivatives, influencing their self-assembly and the architecture of resulting supramolecular structures. This versatile scaffold is a cornerstone in the synthesis of a wide array of compounds, from high-performance polymers to intricate metal-organic frameworks (MOFs).

The Role of the Cyano Substituent: An Electron-Withdrawing Powerhouse

The introduction of a cyano (-C≡N) group at the 4-position of the isophthalic acid ring dramatically alters its electronic landscape. The cyano group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the triple bond's ability to participate in resonance delocalization of electron density. This strong inductive and resonance effect lowers the energy levels of the frontier molecular orbitals.

Synergy of Functional Groups: Impact on Electronic Structure

The combination of two electron-withdrawing carboxylic acid groups and a cyano group on the same benzene ring results in a molecule with a significantly lowered Lowest Unoccupied Molecular Orbital (LUMO) energy. This enhanced electron-accepting character is a key determinant of the material's potential applications in organic electronics. The precise positioning of these functional groups allows for fine-tuning of the electronic properties and directs the coordination chemistry when used as a ligand in MOFs.

Applications in Materials Science and Drug Development

The unique electronic and structural characteristics of this compound and its derivatives make them promising candidates for a variety of applications. In materials science, they are of interest as building blocks for organic semiconductors, functional linkers in MOFs for gas storage and catalysis, and components of nonlinear optical materials. In drug development, the cyano group can act as a key pharmacophore, influencing binding affinities and metabolic stability.

Part 2: Theoretical Framework of Electronic Properties

Frontier Molecular Orbitals: HOMO and LUMO

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO can be thought of as the valence band in a semiconductor, representing the energy level of the outermost electrons, while the LUMO is analogous to the conduction band, representing the energy level of the first available empty electronic state. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

The HOMO-LUMO Gap and its Significance

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (Egap). This gap is a critical parameter that determines a molecule's electronic and optical properties. A smaller HOMO-LUMO gap generally corresponds to a molecule that is more easily excitable, absorbing light at longer wavelengths.[1] In the context of semiconductors, a smaller band gap is associated with higher conductivity. For this compound, the presence of multiple electron-withdrawing groups is expected to lower both the HOMO and LUMO energy levels, with a pronounced effect on the LUMO, leading to a modified HOMO-LUMO gap compared to the parent isophthalic acid.

Influence of Substituents on the Electronic Landscape of the Benzene Ring

Substituents on a benzene ring can be broadly classified as either electron-donating or electron-withdrawing. Electron-donating groups, such as alkyl or alkoxy groups, tend to increase the energy of the HOMO, while electron-withdrawing groups, like the cyano and carboxylic acid moieties, lower the energy of the LUMO. The interplay of these substituent effects allows for the rational design of molecules with tailored electronic properties.

Computational Modeling of Electronic Properties: An Overview of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules.[2] DFT calculations can predict various electronic properties, including the energies of the HOMO and LUMO, the HOMO-LUMO gap, and the distribution of electron density within a molecule.[3][4] These theoretical insights are invaluable for understanding and predicting the behavior of novel materials before their synthesis.

Part 3: Synthesis of this compound and its Derivatives

General Synthetic Strategies

The synthesis of this compound typically involves the modification of a pre-existing substituted benzene ring. A common approach is the oxidation of a dimethyl- or diethyl-substituted cyanobenzene precursor. Another route could involve the cyanation of a halogenated isophthalic acid derivative.

Detailed Protocol for a Representative Synthesis

While a specific, detailed protocol for the synthesis of this compound from readily available starting materials is not prominently available in the reviewed literature, a general approach can be outlined based on standard organic chemistry transformations. One plausible route would be the Sandmeyer reaction starting from 4-aminoisophthalic acid.

Disclaimer: The following is a generalized, illustrative protocol and requires optimization and safety assessment.

Step 1: Diazotization of 4-Aminoisophthalic Acid

  • Dissolve 4-aminoisophthalic acid in an aqueous solution of a strong acid (e.g., HCl).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the CuCN solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently to drive the reaction to completion.

  • Acidify the mixture and extract the product with an appropriate organic solvent.

  • Purify the crude product by recrystallization or chromatography to obtain this compound.

Synthesis of Derivatives

Derivatives of this compound, such as esters and amides, can be prepared using standard esterification and amidation reactions of the carboxylic acid groups. The synthesis of MOFs involves the reaction of this compound with a metal salt under solvothermal conditions.[5]

Part 4: Experimental Characterization of Electronic Properties

Cyclic Voltammetry: Probing Redox Potentials and Estimating HOMO/LUMO Levels

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a molecule.[6][7][8] By measuring the potential at which a molecule is oxidized and reduced, the energies of the HOMO and LUMO can be estimated. The oxidation potential is related to the HOMO energy, while the reduction potential corresponds to the LUMO energy.

  • Preparation of the Electrolyte Solution: Dissolve a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Preparation of the Analyte Solution: Dissolve the this compound derivative in the electrolyte solution at a low concentration (typically 1-5 mM).

  • Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: Scan the potential between a set range and record the resulting current. The scan rate can be varied to study the kinetics of the redox processes.

  • Data Analysis: Determine the onset potentials for oxidation and reduction from the voltammogram. These values can then be used to calculate the HOMO and LUMO energy levels using empirical formulas that relate them to a reference compound (e.g., ferrocene/ferrocenium couple).

UV-Vis Spectroscopy: Determining the Optical Band Gap

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The wavelength of maximum absorption (λ_max) corresponds to the energy required to promote an electron from the HOMO to the LUMO. The optical band gap can be estimated from the onset of the absorption edge in the UV-Vis spectrum.

  • Sample Preparation: Dissolve the this compound derivative in a UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer.

  • Data Analysis: Convert the absorption spectrum to a Tauc plot to determine the optical band gap.

Conductivity Measurements

The electrical conductivity of solid samples, such as pressed pellets or thin films of this compound derivatives or their corresponding MOFs, can be measured using techniques like the two-probe or four-probe method.

  • Sample Preparation: Prepare a thin film of the material on a suitable substrate or press a pellet of the powdered sample.

  • Electrode Deposition: Deposit conductive contacts (e.g., gold or silver) onto the sample.

  • Measurement: Apply a voltage across the outer two probes and measure the current flowing through the inner two probes (in the four-probe method) or across the same two probes (in the two-probe method).

  • Calculation: Calculate the conductivity from the measured voltage, current, and the sample's dimensions.

Part 5: Computational Prediction of Electronic Properties

Introduction to Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry for predicting the electronic structure of molecules.[2] By solving the Kohn-Sham equations, DFT provides a way to approximate the electron density and, from it, derive the energies of the molecular orbitals.

Workflow for Calculating HOMO-LUMO Energies and Visualizing Molecular Orbitals
  • Molecular Geometry Optimization: The first step is to find the lowest energy structure of the molecule.

  • Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed with a suitable functional and basis set (e.g., B3LYP/6-31G(d)).

  • Orbital Analysis: The output of the calculation provides the energies of all molecular orbitals, including the HOMO and LUMO.

  • Visualization: The shapes of the HOMO and LUMO can be visualized using molecular modeling software to understand the distribution of electron density.

Interpreting Computational Results

The calculated HOMO and LUMO energies provide a quantitative measure of the molecule's electron-donating and electron-accepting capabilities. The HOMO-LUMO gap is a good indicator of the molecule's kinetic stability and optical properties.[9] For this compound, DFT calculations would likely show that the HOMO is primarily localized on the benzene ring, while the LUMO has significant contributions from the cyano and carboxylic acid groups, reflecting their electron-withdrawing nature.

Part 6: Case Studies and Applications

This compound Derivatives in Metal-Organic Frameworks (MOFs)

The angular geometry and functional groups of this compound make it an excellent linker for the construction of MOFs. The cyano groups can either be used for post-synthetic modification or can line the pores of the MOF, influencing its interaction with guest molecules. The electronic properties of the linker are crucial in determining the overall electronic behavior of the MOF, which can be important for applications in sensing and catalysis.[5][10]

Potential as Building Blocks for Organic Semiconductors

The electron-accepting nature of this compound derivatives suggests their potential use as n-type organic semiconductors. By modifying the carboxylic acid groups to form esters or imides, the solubility and processability of these materials can be improved for device fabrication.

Relevance in the Design of Bioactive Molecules

The cyano group is a common substituent in many pharmaceutical compounds. The electronic effects of the cyano and carboxylic acid groups in this compound derivatives can influence their binding to biological targets and their pharmacokinetic properties.

Part 7: Data Summary and Visualization

Table of Calculated Electronic Properties of this compound (from DFT)
PropertyCalculated Value (eV)
HOMO Energy-7.5 to -8.5
LUMO Energy-3.0 to -4.0
HOMO-LUMO Gap4.0 to 5.0

Note: These are estimated values based on typical DFT calculations for similar aromatic acids and would need to be confirmed by specific calculations for this compound.

Comparative Table of Electronic Properties of Related Benzoic Acid Derivatives
CompoundHOMO (eV)LUMO (eV)Gap (eV)
Benzoic Acid~ -9.5~ -1.5~ 8.0
Isophthalic Acid~ -9.7~ -1.8~ 7.9
4-Aminoisophthalic Acid~ -8.8~ -1.6~ 7.2
4-Nitroisophthalic Acid~ -10.5~ -3.5~ 7.0
This compound (Est.) ~ -9.9 ~ -2.9 ~ 7.0

Note: These are approximate values to illustrate trends and are not from a single consistent source.

Diagrams

Caption: Molecular Structure of this compound.

G Experimental Workflow for Electronic Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Synthesis Synthesis of 4-Cyanoisophthalic Acid Derivative CV Cyclic Voltammetry Synthesis->CV UVVis UV-Vis Spectroscopy Synthesis->UVVis Conductivity Conductivity Measurement Synthesis->Conductivity HOMOLUMO HOMO/LUMO Energies CV->HOMOLUMO BandGap Optical Band Gap UVVis->BandGap ConductivityValue Electrical Conductivity Conductivity->ConductivityValue

Caption: Workflow for experimental electronic characterization.

Part 8: Conclusion and Future Outlook

This compound and its derivatives represent a class of molecules with significant potential in materials science and medicinal chemistry. Their electronic properties, governed by the interplay of electron-withdrawing cyano and carboxylic acid groups, make them attractive targets for the development of novel functional materials. While direct experimental data on the electronic properties of the parent molecule are not widely available, theoretical calculations and experimental characterization of related compounds provide a strong foundation for understanding their behavior. Future research should focus on the synthesis and detailed experimental characterization of a wider range of this compound derivatives to fully explore their potential in applications such as organic electronics and functional MOFs.

References

  • Semantic Scholar. (2020). RESEARCH PAPER. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzoic Acids and HOMO-LUMO. Retrieved from [Link]

  • International Journal on Science and Technology. (n.d.). Cyclic Voltammetry and Thermal Degradation of Novel 3, 4-aminophthalic acid azo dyes as Antibacterial agents. Retrieved from [Link]

  • PubChem. (n.d.). 5-Cyanoisophthalic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Post-Synthetic Cyano-Ferrate(II) Functionalization of the Metal–Organic Framework, NU-1000. Retrieved from [Link]

  • Electronic Structure of 1,3-dicarbomethoxy4,6- benzenedicarboxylic acid: Density Functional Approach. (2013). Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Cyclic voltammetry and chronoamperometry: mechanistic tools for organic electrosynthesis. Retrieved from [Link]

  • SciSpace. (2019). The theoretical investigation of HOMO, LUMO, thermophysical properties and QSAR study of some aromatic carboxylic acids using. Retrieved from [Link]

  • ChemRxiv. (n.d.). Post-Synthetic Cyano-Ferrate(II) Functionalization of the Metal–Organic Framework, NU-1000. Retrieved from [Link]

  • ResearchGate. (n.d.). HOMO-LUMO plots and corresponding energies (eV) of benzoic acid and.... Retrieved from [Link]

  • MDPI. (n.d.). DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. Retrieved from [Link]

  • EurekAlert!. (2024). Materials: metal-organic frameworks with metallic conductivity. Retrieved from [Link]

  • ResearchGate. (n.d.). nonlinear optical behaviors of 5-((2,4- dihydroxybenzylidene)amino)isophthalic acid (2,4hb-5aip) with schiff base structures. Retrieved from [Link]

  • Theoretical Study of Cyanidin-Resveratrol Copigmentation by the Functional Density Theory. (2024). Retrieved from [Link]

  • MDPI. (n.d.). Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Tuning the ion conductivity of Zr-based metal–organic framework ionogels by linker functionalization. Retrieved from [Link]

  • ResearchGate. (n.d.). 280424 PDFs | Review articles in DFT CALCULATIONS. Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminoisophthalic acid. Retrieved from [Link]

  • ResearchGate. (2015). DFT Studies on the Electronic Structures of 4-Methoxybenzonitrile Dye for Dye-Sensitized Solar Cell. Retrieved from [Link]

  • theijes. (2024). Cyclic Voltammetry and its Application to Synthesis New Compounds from Coumarin Derivatives. Retrieved from [Link]

  • WIRE Tradefair. (n.d.). Metal–Organic Frameworks with Metallic Conductivity. Retrieved from [Link]

  • ResearchGate. (2019). Neutral, Zwitterion, Ionic Forms of 5‐Aminoisophthalic Acid in Cocrystals, Salts and Their Optical Properties. Retrieved from [Link]

  • Universidad de Murcia. (n.d.). Quantitative Analysis of Cyclic Voltammetry of Redox Monolayers Adsorbed on Semiconductors: Isolating Electrode Kinetics, Latera. Retrieved from [Link]

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Methodological & Application

Application Note: High-Purity Synthesis of 4-Cyanoisophthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 4-cyanoisophthalic acid (CAS: 115463-26-8), a critical ligand precursor for Metal-Organic Frameworks (MOFs) and a pharmacophore intermediate.

While direct cyanation of aryl halides is possible, the presence of two carboxylic acid groups on the starting material (4-bromoisophthalic acid) presents significant solubility and catalyst poisoning challenges. This guide advocates for a three-step protection-activation-deprotection strategy :

  • Esterification: Conversion to dimethyl 4-bromoisophthalate to ensure solubility and prevent catalyst deactivation.

  • Pd-Catalyzed Cyanation: Utilization of Zinc Cyanide (

    
    ) with a 
    
    
    
    catalyst system for mild, high-turnover cyanation.
  • Hydrolysis: Controlled saponification to yield the target dicarboxylic acid.

Strategic Analysis & Chemical Logic

The Challenge of Direct Cyanation

Direct cyanation of 4-bromoisophthalic acid via the classical Rosenmund-von Braun reaction (CuCN, 200°C) is operationally hazardous and low-yielding. The free carboxylic acid moieties form copper carboxylates, which are insoluble and kinetically inert, leading to incomplete conversion and difficult purification [1].

The Palladium Advantage

Modern palladium-catalyzed cyanation operates under milder conditions (80–120°C). However, Pd(0) catalysts are susceptible to oxidative deactivation by acidic protons. Furthermore, the electron-withdrawing nature of the carboxyl groups makes the oxidative addition of Pd into the C-Br bond slower.

Solution: Masking the acids as methyl esters solves three problems:

  • Solubility: The diester is soluble in non-polar organic solvents (DMF, Toluene) required for the catalytic cycle.

  • Chemoselectivity: Prevents protonolysis of the Pd-aryl intermediate.

  • Purification: The intermediate ester can be easily purified by crystallization or silica chromatography, ensuring the final hydrolysis yields high-purity acid.

Workflow Visualization

SynthesisRoute Start 4-Bromoisophthalic Acid Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Inter1 Dimethyl 4-bromoisophthalate Step1->Inter1 Step2 Step 2: Cyanation (Zn(CN)2, Pd cat.) Inter1->Step2 Inter2 Dimethyl 4-cyanoisophthalate Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 End 4-Cyanoisophthalic Acid Step3->End

Figure 1: The three-stage synthetic pathway designed to maximize yield and purity.

Detailed Experimental Protocols

Step 1: Fischer Esterification

Objective: Convert 4-bromoisophthalic acid to dimethyl 4-bromoisophthalate.

  • Reagents:

    • 4-Bromoisophthalic acid (1.0 equiv)

    • Methanol (Solvent/Reagent, excess)[1]

    • Sulfuric acid (

      
      , conc., 0.5 equiv)
      

Protocol:

  • Charge a round-bottom flask with 4-bromoisophthalic acid (e.g., 10 g, 40.8 mmol).

  • Add Methanol (100 mL). The solid may not fully dissolve initially.

  • Slowly add concentrated

    
     (1.1 mL) dropwise with stirring.
    
  • Fit a reflux condenser and heat the mixture to reflux (65°C) for 12–16 hours.

    • Checkpoint: The solution should become clear as the ester forms. Monitor by TLC (Hexane/EtOAc 4:1).

  • Cool to room temperature. Evaporate methanol under reduced pressure to ~20% volume.

  • Pour residue into ice-cold water (200 mL) and neutralize with saturated

    
    .
    
  • Extract with Ethyl Acetate (3 x 50 mL). Dry organics over

    
     and concentrate.
    
  • Yield Expectation: >95% as a white solid.

Step 2: Palladium-Catalyzed Cyanation

Objective: Substitution of Bromine with Nitrile using


.
  • Reagents:

    • Dimethyl 4-bromoisophthalate (1.0 equiv)

    • Zinc Cyanide (

      
      , 0.6 equiv)[2]
      
    • 
       (Tris(dibenzylideneacetone)dipalladium(0), 2 mol%)
      
    • dppf (1,1'-Bis(diphenylphosphino)ferrocene, 4 mol%)[2]

    • Zinc dust (polishing agent, 10 mol% - Optional but recommended to keep Pd active) [2]

    • Solvent: DMF (Dimethylformamide) or DMAC (Dimethylacetamide), anhydrous.

Safety Note:


 releases HCN upon contact with strong acid. Work in a well-ventilated fume hood. Keep a bleach bath ready to quench waste.

Protocol:

  • In a glovebox or under strict

    
     flow, charge a reaction vial with:
    
    • Dimethyl 4-bromoisophthalate (2.73 g, 10 mmol)

    • 
       (0.70 g, 6.0 mmol)
      
    • 
       (183 mg, 0.2 mmol)
      
    • dppf (221 mg, 0.4 mmol)

    • Zn dust (65 mg, 1.0 mmol)

  • Add anhydrous DMF (20 mL) that has been degassed (sparged with

    
     for 30 mins).
    
    • Critical: Oxygen poisons the catalyst, turning the solution black and halting conversion. The active catalyst solution should be orange/red.

  • Seal the vessel and heat to 110°C for 12–18 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (100 mL).

    • Wash with 2M

      
       or saturated 
      
      
      
      (to remove zinc salts).
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Note: The cyano-ester is more polar than the bromo-ester.

  • Yield Expectation: 85–92%.

Step 3: Hydrolysis

Objective: Deprotection to this compound.

  • Reagents:

    • Dimethyl 4-cyanoisophthalate (1.0 equiv)

    • Lithium Hydroxide (

      
      , 4.0 equiv)
      
    • Solvent: THF/Water (3:1)

Protocol:

  • Dissolve the cyano-ester (2.19 g, 10 mmol) in THF (30 mL).

  • Add a solution of LiOH (1.68 g, 40 mmol) in Water (10 mL).

  • Stir at room temperature for 4 hours.

    • Observation: The reaction is usually fast. If a precipitate forms, add more water.

  • Isolation:

    • Evaporate THF under reduced pressure.

    • Cool the aqueous layer to 0°C.

    • Acidify carefully with 1M HCl to pH 2–3.

    • Caution: Do not use concentrated acid rapidly to avoid hydrolyzing the nitrile group to an amide/acid.

  • Filter the white precipitate, wash with cold water, and dry in a vacuum oven at 50°C.

Analytical Validation

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity >98%HPLC (C18, MeCN/H2O + 0.1% TFA)
1H NMR

13.5 (br s, 2H, COOH), 8.4 (s, 1H), 8.2 (d, 1H), 8.0 (d, 1H)
DMSO-d6
IR Spectroscopy ~2230

(C≡N stretch), ~1700

(C=O)
FT-IR (ATR)
Mass Spec [M-H]- = 190.0ESI-MS (Negative Mode)

Mechanistic Insight: The Catalytic Cycle

Understanding the catalytic cycle allows for troubleshooting. If the reaction stalls, it is usually at the Oxidative Addition step (due to poor ligand quality) or Transmetallation (due to insoluble cyanide source).

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Zn(CN)2 -> ZnBr(CN)) OxAdd->TransMet + CN- RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd(II)-CN RedElim->Pd0 - Ar-CN

Figure 2: Simplified catalytic cycle for Pd-catalyzed cyanation. L = dppf.[2]

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Catalyst poisoning by

      
      .
      
    • Fix: Ensure rigorous degassing. Add 10 mol% Zn dust to the reaction mixture to reduce oxidized Pd(II) back to active Pd(0) [3].

  • "Black" Palladium:

    • Cause: Decomposition of the catalyst (formation of Pd black aggregates).

    • Fix: Increase ligand loading (dppf) to stabilize the metal center.

  • Hydrolysis of Nitrile:

    • Cause: Acidification step is too harsh or hot.

    • Fix: Perform acidification at 0°C and stop at pH 3. Do not heat the acidic solution.

References

  • Ellis, G. P., & Romney-Alexander, T. M. (1987). Cyanation of aromatic halides.[1][3][4][5][6][7][8][9][10] Chemical Reviews, 87(4), 779-794. Link

  • Jin, F., & Confalone, P. N. (2000). Palladium-catalyzed cyanation of aryl bromides with zinc cyanide.[2][7] Tetrahedron Letters, 41(18), 3271-3273. Link

  • Chidambaram, R. (2004). A robust palladium-catalyzed cyanation procedure: Beneficial effect of zinc acetate and zinc dust.[7] Tetrahedron Letters, 45(7), 1441-1444. Link

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium hexacyanoferrate(II)—a benchmark for the cyanation of aryl halides. Chemical Communications, (12), 1388-1389. Link

Sources

4-Cyanoisophthalic acid as a linker for luminescent coordination polymers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Cyanoisophthalic Acid as a Linker for Luminescent Coordination Polymers: A Framework for Design, Synthesis, and Application

Introduction: The Strategic Advantage of Functionalized Linkers in Luminescent Coordination Polymers

Luminescent Coordination Polymers (LCPs), also known as Luminescent Metal-Organic Frameworks (LMOFs), represent a frontier in materials science, offering tunable optical properties for applications ranging from chemical sensing and photocatalysis to solid-state lighting.[1][2] The rational design of these materials hinges on the judicious selection of two primary components: the metal ion or cluster (node) and the organic bridging ligand (linker). While the metal center, particularly lanthanide ions like Eu³⁺ and Tb³⁺, often serves as the emissive center, the organic linker plays a multifaceted role that extends far beyond simple structural support.[3][4]

The linker acts as an "antenna," absorbing excitation energy and efficiently transferring it to the metal center—a process crucial for enhancing the luminescence of lanthanide ions, whose direct f-f transitions are often forbidden and weak.[4] Furthermore, the functionalization of the linker with specific chemical moieties can modulate the electronic properties, framework architecture, and host-guest interactions of the resulting LCP, thereby tailoring its function.[5]

This guide focuses on This compound (H₂-cnip) , a promising yet underexplored linker for the construction of functional LCPs. Isophthalic acid and its derivatives are widely used due to their accessible coordination sites and robust framework-forming capabilities.[4][6] The introduction of a cyano (-C≡N) group at the 4-position offers three strategic advantages:

  • Modulation of Electronic Properties: The electron-withdrawing nature of the cyano group can influence the ligand's energy levels, potentially improving the efficiency of energy transfer to the metal center.[7]

  • Additional Coordination Site: The nitrogen atom of the cyano group can act as a coordination site, offering the potential to form higher-dimensional or more complex network topologies compared to standard isophthalic acid. Cyano groups are well-established as effective bridging units in coordination chemistry.[8][9]

  • Active Site for Sensing: The polar cyano group can serve as a specific interaction site for guest molecules (analytes), enhancing the selectivity and sensitivity of the LCP as a chemical sensor.[7]

While extensive research exists for LCPs based on other isophthalic acid derivatives such as amino-, hydroxy-, and nitro-functionalized linkers,[10][11] the specific use of this compound is a nascent area of investigation. This document provides a comprehensive framework based on established principles to guide researchers in the synthesis, characterization, and application of novel LCPs using this promising linker.

Synthesis of LCPs using this compound: A Generalized Solvothermal Protocol

The most effective and widely adopted method for synthesizing crystalline coordination polymers is the solvothermal (or hydrothermal, if water is the solvent) technique.[12] This method utilizes elevated temperatures and autogenous pressure in a sealed vessel to increase the solubility of precursors and facilitate the self-assembly of the crystalline framework. The following protocol is a generalized procedure derived from the synthesis of related isophthalate-based LCPs and should be considered a starting point for optimization.[3][4][12]

Causality Behind Experimental Choices:
  • Solvent System: A mixture of solvents, typically DMF (N,N-dimethylformamide) and ethanol or water, is often used. DMF is an excellent solvent for organic linkers and can also act as a template or coordinating molecule during crystal growth. Ethanol can help modulate the polarity and solubility of the precursors.

  • Temperature and Time: Reaction temperatures typically range from 80 to 180 °C. Higher temperatures provide the kinetic energy needed for crystal formation but can sometimes lead to less stable phases. The reaction time (12-72 hours) is crucial for allowing the slow crystal growth necessary for high-quality single crystals.

  • Molar Ratios: The ratio of metal salt to linker is a critical parameter that influences the final structure. A systematic variation of this ratio is essential during the optimization phase.

  • pH Modulation: For carboxylate-based linkers, the pH of the solution dictates the deprotonation state of the carboxylic acid groups, which is fundamental to their ability to coordinate with metal ions. Bases like triethylamine (TEA) or NaOH are often added to facilitate this deprotonation.[13]

Generalized Solvothermal Synthesis Workflow

G cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation & Purification prep1 Dissolve Metal Salt (e.g., Eu(NO₃)₃·6H₂O) in Solvent A (e.g., DMF) mix Combine Solutions in Teflon-lined Autoclave prep1->mix prep2 Dissolve this compound (H₂-cnip) in Solvent B (e.g., DMF/Ethanol) prep2->mix ph_adjust pH Adjustment (Optional) Add base (e.g., TEA) mix->ph_adjust seal Seal Autoclave & Place in Oven ph_adjust->seal heat Heat at 100-160 °C for 24-72 hours seal->heat cool Slow Cooling to Room Temperature heat->cool filter Filter Crystals cool->filter wash Wash with Solvent (e.g., DMF, Ethanol) filter->wash dry Dry in Air or Vacuum wash->dry product Crystalline LCP Product dry->product

Caption: Generalized workflow for the solvothermal synthesis of LCPs.

Detailed Protocol (Template for Optimization)
  • Precursor Solution A: In a 5 mL glass vial, dissolve the metal salt (e.g., 0.1 mmol of Eu(NO₃)₃·6H₂O or Tb(NO₃)₃·5H₂O) in 2 mL of DMF.

  • Precursor Solution B: In a separate 5 mL glass vial, dissolve 0.1 mmol of this compound in a solvent mixture of 1.5 mL DMF and 0.5 mL ethanol. Sonicate briefly if necessary to ensure complete dissolution.

  • Reaction Mixture: Transfer the contents of both vials into a 23 mL Teflon-lined stainless-steel autoclave.

  • pH Adjustment (Optional but Recommended): Add a modulating agent, such as 2-3 drops of triethylamine (TEA) or a specific molar equivalent of a base, to the mixture to facilitate the deprotonation of the carboxylic acid groups.

  • Sealing and Heating: Seal the autoclave tightly and place it in a programmable oven. Heat the autoclave to a set temperature (e.g., 120 °C) and hold for 48 hours.

  • Cooling: Allow the autoclave to cool slowly to room temperature over a period of 12-24 hours. Slow cooling is critical for the formation of high-quality, single crystals.

  • Isolation: Open the autoclave and collect the crystalline product by filtration.

  • Washing: Wash the collected crystals several times with fresh DMF and then with ethanol to remove any unreacted precursors.

  • Drying: Dry the final product in air at room temperature or in a vacuum oven at a mild temperature (e.g., 60 °C).

Characterization of 4-Cyanoisophthalate LCPs

A multi-technique approach is essential to fully characterize the structure, composition, stability, and luminescent properties of the newly synthesized LCPs.

Technique Purpose Expected Information
Single-Crystal X-ray Diffraction (SCXRD) To determine the precise 3D atomic arrangement.Crystal system, space group, metal coordination environment, linker conformation, network topology, and confirmation of cyano-group coordination.[4]
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk sample and its structural identity with the single crystal.Comparison of experimental and simulated (from SCXRD) patterns to verify bulk sample purity.[4]
Thermogravimetric Analysis (TGA) To assess thermal stability and determine the presence of solvent molecules.Onset of decomposition temperature; mass loss corresponding to coordinated and guest solvent molecules.[12]
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify functional groups and confirm coordination.Presence of the -C≡N stretch (~2230 cm⁻¹), shifts in the carboxylate stretches upon coordination to the metal center.[4]
Photoluminescence (PL) Spectroscopy To investigate the optical properties.Excitation and emission spectra, luminescence lifetime, and absolute quantum yield.[3][4]
Elemental Analysis (CHN) To verify the empirical formula of the synthesized compound.Experimental weight percentages of Carbon, Hydrogen, and Nitrogen to compare with the calculated formula from SCXRD.[3]

Luminescent Properties and Sensing Applications

The primary application envisioned for LCPs based on this compound is in the field of selective chemical sensing. The luminescence of the material can be modulated—typically quenched or enhanced—upon interaction with a specific analyte.[6][10][14]

Mechanism of Luminescence

G cluster_ligand Linker (Antenna) cluster_metal Lanthanide Ion (e.g., Eu³⁺) S0 Ground State (S₀) S1 Singlet Excited State (S₁) T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (ISC) Ln_E Emissive Excited State T1->Ln_E Energy Transfer (ET) Ln_G Ground State Emission Characteristic Ln³⁺ Emission (Visible Light) Ln_E->Ln_G Luminescence Excitation UV Light Absorption Excitation->S0 Excitation

Caption: The "antenna effect" mechanism in lanthanide-based LCPs.

The process typically involves:

  • Excitation: The organic linker (the "antenna") absorbs UV light, promoting it to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The linker undergoes intersystem crossing to a more stable, long-lived triplet state (T₁).

  • Energy Transfer (ET): The energy is transferred non-radiatively from the linker's triplet state to the resonant energy levels of the coordinated lanthanide ion, populating its emissive excited state.

  • Luminescence: The lanthanide ion relaxes to its ground state by emitting photons, resulting in its characteristic sharp, long-lived emission bands (e.g., red for Eu³⁺, green for Tb³⁺).

Application Protocol: Luminescence Sensing of Nitroaromatic Compounds

Nitroaromatic compounds (NACs), common components in explosives and industrial pollutants, are frequently detected by LMOFs via luminescence quenching.[6] The electron-deficient nature of NACs facilitates interactions that can quench the LCP's emission.

Hypothesized Quenching Mechanism: The electron-rich aromatic system of the LCP can interact with the electron-deficient NAC analyte. Upon excitation, an electron can transfer from the LCP's excited state to the analyte, providing a non-radiative decay pathway and thus quenching the luminescence.

Step-by-Step Sensing Protocol:

  • Preparation of LCP Suspension: Disperse a small, precise amount (e.g., 1 mg) of the finely ground LCP sample in a solvent (e.g., 10 mL of ethanol or water) in which the LCP is stable. Use sonication to create a uniform suspension.[15]

  • Analyte Stock Solutions: Prepare stock solutions of various analytes (e.g., 2,4,6-trinitrophenol (TNP), nitrobenzene, aniline, phenol) at a known concentration (e.g., 1 mM) in the same solvent.

  • Titration Experiment:

    • Place a set volume of the LCP suspension (e.g., 2 mL) into a quartz cuvette.

    • Record the initial photoluminescence emission spectrum at the optimal excitation wavelength.

    • Incrementally add small aliquots (e.g., 5-20 µL) of an analyte stock solution to the cuvette.

    • After each addition, mix thoroughly and record the new emission spectrum.

  • Selectivity Test: Repeat the titration experiment with different potential interfering analytes to assess the selectivity of the LCP sensor.

  • Data Analysis:

    • Plot the luminescence intensity (I) versus the concentration of the analyte.

    • Analyze the quenching efficiency using the Stern-Volmer equation: (I₀ / I) = 1 + Ksv[Q] , where I₀ is the initial intensity, I is the intensity in the presence of the quencher, [Q] is the quencher concentration, and Ksv is the Stern-Volmer quenching constant. A linear plot indicates a consistent quenching mechanism.[16]

    • Calculate the limit of detection (LOD) to quantify the sensitivity of the sensor.

Self-Validation: The trustworthiness of this protocol is ensured by internal controls. The stability of the LCP in the solvent should be confirmed by PXRD before and after the sensing experiment.[15] The reversibility of the sensing can be tested by washing the LCP after quenching to see if the initial luminescence is restored.

Conclusion and Future Outlook

This compound stands as a strategically designed linker for advancing the field of luminescent coordination polymers. Its unique combination of robust coordination sites via its carboxylate groups and an electronically active, potentially coordinating cyano moiety provides a rich platform for creating novel materials with tailored properties. The generalized protocols and principles outlined in this guide, built upon extensive research into related systems, offer a solid foundation for researchers to explore this promising area. The successful synthesis of LCPs from this compound could lead to highly sensitive and selective sensors for environmental pollutants or clinically relevant biomarkers. This underexplored linker represents a clear opportunity for innovation and discovery in functional materials science.

References

  • Synthesis, crystal structures and, magnetic and photoluminescence properties of lanthanide-based metal–organic frameworks constructed with 2,5-dihydroxybenzene-1,4-dicarboxylic acid. (2020). RSC Publishing. [Link]

  • Four coordination polymers based on 5-(3,5-dicarboxybenzyloxy) isophthalic acid: Synthesis, structures, photocatalytic properties, fluorescence sensing and magnetic properties. (n.d.). ResearchGate. [Link]

  • Synthesis, Structures, and Magnetism of Four One-Dimensional Complexes Using [Ni(CN)4]2− and Macrocyclic Metal Complexes. (n.d.). MDPI. [Link]

  • Coordination polymers of flexible poly-carboxylic acids with metal ions. IV. Syntheses, structures, and magnetic properties of polymeric networks of 5-(3,5). (n.d.). RSC Publishing. [Link]

  • Synthesis, Crystal Structure, and Properties of a Pair of 3D Chiral Cu(II) Coordination Polymer Enantiomers Based on 5-(1-Carboxyethoxy) Isophthalic Acid. (2024). MDPI. [Link]

  • Exploiting a new europium(III) coordination polymer based on a zwitterionic ligand as a fluorescent probe for uranyl cations. (2022). ResearchGate. [Link]

  • Synthesis, Crystal Structure, and Luminescent Properties of a New Holmium(III) Coordination Polymer Involving 2,5-Dihydroxy-1,4-terephthalic Acid Dianion as Ligand. (2018). MDPI. [Link]

  • Multidimensional Ln-Aminophthalate Photoluminescent Coordination Polymers. (2021). MDPI. [Link]

  • Sequential effects of two cations on the fluorescence emission of a coordination polymer with Zn4O core in node. (2024). RSC Publishing. [Link]

  • Modular Construction of Multivariate Metal–Organic Frameworks for Luminescent Sensing. (n.d.). ACS Publications. [Link]

  • A luminescent terbium coordination polymer for sensing methanol. (n.d.). RSC Publishing. [Link]

  • Syntheses, structures and luminescent properties of new lanthanide-based coordination polymers based on 1,4-benzenedicarboxylate (bdc). (n.d.). RSC Publishing. [Link]

  • An Overview of Various Applications of Cadmium Carboxylate Coordination Polymers. (2022). MDPI. [Link]

  • Zinc(II) Carboxylate Coordination Polymers with Versatile Applications. (2022). MDPI. [Link]

  • Polymeric Terbium(III) Squarate Hydrate as a Luminescent Magnet. (2021). MDPI. [Link]

  • Metal–organic frameworks: functional luminescent and photonic materials for sensing applications. (2017). Chemical Society Reviews. [Link]

  • Two new luminescence cadmium coordination polymers constructed by 4,4′-di(4H-1,2,4-triazol-4-yl)-1,1′-biphenyl and polycarboxylic acids: syntheses, structures, Fe3+ identifying and photo-degradable properties. (n.d.). RSC Publishing. [Link]

  • Three new ZnII coordination polymers constructed from a semi-rigid tricarboxylic acid: structural changes caused by flexibility and luminescence sensing for hexavalent chromate anions. (2019). Acta Crystallographica Section C. [Link]

  • Two new MOFs based on 5-((4-carboxypyridin-2-yl)oxy) isophthalic acid displaying the unique selective CO2 gas adsorption and Magnetic properties†. (n.d.). ResearchGate. [Link]

  • Synthesis and X-Ray Crystal Structures of Mononuclear and Multinuclear Metal Complexes of 3-Substituted 4-Cyanopyrazole Ligands. (2023). ResearchGate. [Link]

  • A Zn(II) 5-aminoisophthalate coordination polymer. (n.d.). ResearchGate. [Link]

  • Cyano-bridged LnIII/CoIII coordination polymers: synthesis, crystal structure and magnetic properties. (n.d.). New Journal of Chemistry. [Link]

  • Stimuli-responsive luminescence from polar cyano/isocyano-derived luminophores via structural tailoring and self-assembly. (n.d.). Dalton Transactions. [Link]

  • Syntheses, Crystal Structures, and Catalytic Properties of Three Cu(II) and Cobalt(II) Coordination Compounds Based on an Ether-Bridged Tetracarboxylic Acid. (2023). MDPI. [Link]

  • Luminescent metal–organic frameworks as optical sensors for selective sensing towards Fe3+ and Cu2+. (n.d.). CrystEngComm. [Link]

  • Synthesis, Characterization of a Schiff Base Ligand and Its metal complexes, Their Catalytic, Thermal and DNA Binding Features. (2025). Cumhuriyet Science Journal. [Link]

  • Luminescent metal–organic frameworks (LMOFs) as potential probes for the recognition of cationic water pollutants. (n.d.). Inorganic Chemistry Frontiers. [Link]

Sources

Application Notes and Protocols for Solvothermal Crystal Growth of 4-Cyanoisophthalate Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Versatility of 4-Cyanoisophthalate in Crystal Engineering

In the field of crystal engineering and materials science, the design of functional coordination polymers and metal-organic frameworks (MOFs) is a paramount objective. The choice of the organic linker is critical, as it dictates the topology, porosity, and ultimately the physicochemical properties of the resulting material. 4-Cyanoisophthalic acid (H₂cnip) has emerged as a particularly compelling building block. Its rigid aromatic backbone, coupled with the divergent disposition of two carboxylate groups and a nitrile functionality, offers a rich coordination landscape. The carboxylate groups readily coordinate with metal ions to form the primary framework, while the nitrile group can participate in further coordination, act as a hydrogen bond acceptor, or be a site for post-synthetic modification.

This guide provides a comprehensive overview and detailed protocols for the solvothermal synthesis of crystalline 4-cyanoisophthalate complexes. Solvothermal synthesis, a method where crystallization is performed in a sealed vessel at temperatures above the boiling point of the solvent, is exceptionally well-suited for this purpose.[1] The elevated temperature and pressure facilitate the dissolution of precursors and promote the formation of highly crystalline, thermodynamically stable phases that are often inaccessible under ambient conditions.[2][3] This document is intended for researchers in materials chemistry, drug development, and related fields, offering both foundational knowledge and practical, field-tested methodologies.

Core Principles: Understanding the Solvothermal Environment

The success of solvothermal synthesis hinges on the precise control of several interdependent parameters. Understanding their influence is crucial for rational design and troubleshooting.

  • Temperature and Reaction Time: These are among the most critical factors influencing the kinetics of crystal nucleation and growth.[4] Higher temperatures generally increase the solubility of reactants and the rate of reaction, often leading to larger, more well-defined crystals. However, excessively high temperatures can lead to the formation of undesirable dense phases or decomposition of the organic linker. The reaction time must be sufficient to allow for the complete formation of the thermodynamic product.[5][6] Optimization studies often reveal specific temperature-time profiles that yield the highest crystallinity and phase purity.[4]

  • Solvent System: The choice of solvent is not merely about dissolving the reactants. The solvent's polarity, boiling point, and coordinating ability can influence the deprotonation of the linker, the coordination geometry of the metal center, and even act as a template for the growing framework. N,N-Dimethylformamide (DMF) is a common choice due to its high boiling point and ability to dissolve both the metal salts and the carboxylic acid linker.[5][7] However, mixed-solvent systems are also employed to fine-tune the solubility and crystal morphology.

  • Molar Ratios and Concentration: The stoichiometry of the metal salt and the this compound linker is a fundamental parameter that dictates the structure of the resulting coordination polymer. Varying these ratios can lead to the formation of different structural topologies. The overall concentration of the reactants in the solvent can also affect the nucleation rate; lower concentrations often favor the growth of fewer, larger crystals.

  • pH and Modulators: The pH of the reaction mixture can influence the deprotonation state of the this compound, which in turn affects its coordination mode. While often not explicitly controlled, the in-situ decomposition of solvents like DMF can generate amines that alter the pH. In some syntheses, acids or bases are intentionally added as modulators to control the reaction kinetics and favor the formation of a specific topology.[7]

Experimental Workflow for Solvothermal Synthesis

The following diagram illustrates the typical workflow for the solvothermal synthesis of 4-cyanoisophthalate complexes, from precursor preparation to final characterization.

solvothermal_workflow Solvothermal Synthesis Workflow cluster_prep 1. Precursor Preparation cluster_reaction 2. Reaction Setup cluster_synthesis 3. Crystal Growth cluster_workup 4. Product Isolation cluster_characterization 5. Characterization prep_metal Weigh Metal Salt dissolve Dissolve Precursors (e.g., via ultrasonication) prep_metal->dissolve prep_ligand Weigh this compound prep_ligand->dissolve prep_solvent Measure Solvent(s) prep_solvent->dissolve transfer Transfer to Teflon-lined Autoclave dissolve->transfer seal Seal Autoclave transfer->seal heating Place in Oven at Programmed Temperature seal->heating cooling Controlled or Natural Cooling to Room Temp. heating->cooling filtration Filter to Collect Crystals cooling->filtration washing Wash with Solvent (e.g., DMF, Ethanol) filtration->washing drying Dry in Vacuum Oven or Air washing->drying pxrd PXRD drying->pxrd scxrd SC-XRD drying->scxrd sem SEM drying->sem tga TGA drying->tga ir IR Spectroscopy drying->ir

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Crystal Size of 4-Cyanoisophthalate Based MOFs

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the crystal size of metal-organic frameworks (MOFs) based on the 4-cyanoisophthalate linker. This guide is designed to address common experimental challenges and provide scientifically grounded solutions to achieve desired crystal dimensions for various applications.

Frequently Asked Questions (FAQs)

Q1: Why is controlling the crystal size of 4-cyanoisophthalate MOFs important?

A1: Crystal size is a critical parameter that significantly influences the material's properties and performance in various applications. Smaller crystals generally offer higher external surface areas, which can lead to faster guest diffusion and improved catalytic activity.[1] Conversely, larger single crystals are often required for precise structural determination using techniques like single-crystal X-ray diffraction.[2] The optimal crystal size is therefore application-dependent.

Q2: What are the primary factors that influence the crystal size of 4-cyanoisophthalate MOFs during synthesis?

A2: The final crystal size of a MOF is a result of the delicate balance between nucleation and crystal growth rates. The key experimental parameters that can be tuned to control this balance include:

  • Temperature: Affects both the kinetics of nucleation and crystal growth.[3][4]

  • Solvent System: The polarity and coordination ability of the solvent can influence the solubility of precursors and the deprotonation of the linker.[5][6][7]

  • Modulators: These are competing ligands that can modulate the coordination of the primary linker to the metal centers, thereby influencing crystal growth.[8][9]

  • Reactant Concentration: Higher concentrations can lead to faster nucleation and smaller crystals.

Q3: Can the cyano group on the 4-cyanoisophthalate linker influence crystal growth?

A3: While the primary coordination will occur through the carboxylate groups, the cyano group can influence the overall electronic properties and intermolecular interactions of the linker. This can affect how the linkers pack and coordinate with the metal centers, potentially influencing the crystal growth process in subtle ways. The polarity of the cyano group might also play a role in solvent-linker interactions.

Q4: What are the initial characterization steps to assess the crystal size and quality of my synthesized 4-cyanoisophthalate MOFs?

A4: The initial characterization should include:

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity and crystallinity of your bulk sample.[10]

  • Scanning Electron Microscopy (SEM): To visualize the morphology and estimate the size distribution of the crystals.[11]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and solvent content of the synthesized MOF.[1]

Troubleshooting Guides

Problem 1: The synthesized 4-cyanoisophthalate MOF crystals are too large for my application (e.g., catalysis, drug delivery). How can I reduce the crystal size?

Underlying Principle: To obtain smaller crystals, the rate of nucleation should be significantly faster than the rate of crystal growth. This can be achieved by creating conditions of high supersaturation.

Troubleshooting Steps:

  • Increase Reactant Concentration: A higher concentration of the metal salt and 4-cyanoisophthalic acid will increase the supersaturation of the reaction mixture, leading to a burst of nucleation and the formation of numerous small crystals.[12]

  • Lower the Reaction Temperature: Reducing the synthesis temperature can decrease the rate of crystal growth more significantly than the rate of nucleation, favoring the formation of smaller particles.[4] However, be mindful that excessively low temperatures may lead to incomplete crystallization or the formation of amorphous material.

  • Introduce a Modulator: The addition of a monodentate ligand, such as a monocarboxylic acid (e.g., acetic acid, formic acid), can compete with the dicarboxylate linker for coordination to the metal centers.[8] This competition can slow down the crystal growth process, resulting in smaller crystals. The choice and concentration of the modulator are critical and require empirical optimization.

  • Change the Solvent System: Employing a solvent system where the precursors have slightly lower solubility can increase the supersaturation and promote nucleation.[5][6] The polarity and coordination strength of the solvent with the metal ion can also influence the dimensionality of the resulting framework.[7]

Experimental Protocol: Modulator-Assisted Synthesis for Smaller Crystals

  • Stock Solutions: Prepare separate stock solutions of the metal salt and this compound in a suitable solvent (e.g., DMF, DEF, or a mixed solvent system).

  • Reaction Setup: In a typical reaction vessel, combine the metal salt solution and the this compound solution in the desired stoichiometric ratio.

  • Modulator Addition: Add a specific molar equivalent of the chosen modulator (e.g., 10-100 equivalents relative to the metal salt) to the reaction mixture.

  • Solvothermal Reaction: Seal the vessel and place it in an oven at a controlled temperature (e.g., 80-120 °C) for a defined period (e.g., 12-48 hours).

  • Work-up: After cooling to room temperature, collect the crystals by centrifugation or filtration, wash thoroughly with the synthesis solvent and then with a more volatile solvent like ethanol or acetone, and dry under vacuum.

  • Characterization: Analyze the crystal size and morphology using SEM and confirm the phase purity with PXRD.

ParameterTo Decrease Crystal SizeRationale
Temperature DecreaseSlows crystal growth rate.[4]
Concentration IncreasePromotes rapid nucleation.[12]
Modulator Add/Increase ConcentrationCompetes with linker, slowing growth.[8]
Solvent Lower Precursor SolubilityIncreases supersaturation.[5][6]

Diagram: Role of Modulators in Controlling Crystal Size

G cluster_0 Without Modulator cluster_1 With Modulator a Metal Ion c Rapid Crystal Growth a->c b 4-Cyanoisophthalate b->c d Large MOF Crystal c->d e Metal Ion h Competitive Coordination e->h f 4-Cyanoisophthalate f->h g Modulator g->h i Slowed Crystal Growth h->i j Small MOF Crystal i->j G cluster_0 Small Crystals cluster_1 Large Crystals A High Supersaturation B Fast Nucleation A->B C Slow Growth A->C D Low Supersaturation E Slow Nucleation D->E F Fast Growth D->F

Caption: The balance between nucleation and growth rates, controlled by supersaturation, determines the final crystal size.

References

  • Modulated synthesis of monodisperse MOF-5 crystals with tunable sizes and shapes.Unavailable Source.
  • Solvents used in Synthesis of MOFs MOF synthesis process is affected by... - ResearchGate. [Link]

  • (PDF)
  • MOFs as chemical nano-reactors: synthesis and stabilization of catalytically active metal species in confined spaces - Digital CSIC. [Link]

  • Large MOFs: synthesis strategies and applications where size matters - Journal of Materials Chemistry A (RSC Publishing). [Link]

  • A series of metal–organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: syntheses, crystal structures and physical properties - CrystEngComm (RSC Publishing). [Link]

  • (PDF) Synthesis, characterization and functionalization of MOFs and their use in Knoevenagel condensation reactions between ethyl cyanoacetate and 4-nitrobenzaldehyde - ResearchGate. [Link]

  • Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks - Chemical Science (RSC Publishing). [Link]

  • Four coordination polymers based on 5-(3,5-dicarboxybenzyloxy) isophthalic acid: Synthesis, structures, photocatalytic properties, fluorescence sensing and magnetic properties - ResearchGate. [Link]

  • Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications - SciSpace. [Link]

  • Influence of Temperature and Flow Ratio on the Morphology and Uniformity of 4H-SiC Epitaxial Layers Growth on 150 mm 4° Off-Axis Substrates - MDPI. [Link]

  • Synthesis, Characterization and Application of Defective Metal-Organic Frameworks: Current Status and Perspectives - The University of Liverpool Repository. [Link]

  • In situ conversion of a MOG to a crystalline MOF: a case study on solvent-dependent gelation and crystallization - Chemical Communications (RSC Publishing). [Link]

  • Physiochemical characterization of metal organic framework materials: A mini review - PMC. [Link]

  • Influence of temperature on metal-organic frameworks. [Link]

  • Coordination polymers of 5-substituted isophthalic acid - PMC - PubMed Central. [Link]

  • Size and morphology control over MOF-74 crystals - PMC - NIH. [Link]

  • Solvent Effects on Catechol Crystal Habits and Aspect Ratios: A Combination of Experiments and Molecular Dynamics Simulation Study - MDPI. [Link]

  • Troubleshooting table. - ResearchGate. [Link]

  • In-situ Diffraction Crystallization Study of a porous Ti(IV) oxo-cluster carboxylate MOF and its Water-Induced Ti(III) Formate | ChemRxiv. [Link]

  • Size and morphology control over MOF-74 crystals - ResearchGate. [Link]

  • Time and temperature dependence of MOFs downsizing. a TEM images of... - ResearchGate. [Link]

  • Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand - MDPI. [Link]

  • WO2021216174A1 - High yield synthesis of metal-organic frameworks - Google P
  • A series of metal-organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: Syntheses, crystal structures and physical properties | Request PDF - ResearchGate. [Link]

  • Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry - ChemRxiv. [Link]

  • Effect of solvent systems on morphology of MOF. - ResearchGate. [Link]

  • Metal‐Organic Framework (MOF) Morphology Control by Design. [Link]

  • (PDF) Control of Particle Size and Morphology of MOF-199 Crystals via a Reaction-Diffusion Framework - ResearchGate. [Link]

  • Influence of Morphological Changes in a Source Material on the Growth Interface of 4H-SiC Single Crystals - MDPI. [Link]

Sources

Validation & Comparative

Technical Guide: Elemental Analysis and Mass Spectrometry of 4-Cyanoisophthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-Cyanoisophthalic acid (4-cyanobenzene-1,3-dicarboxylic acid) is a critical ligand in the synthesis of Metal-Organic Frameworks (MOFs) and a versatile intermediate in pharmaceutical chemistry. Its dual functionality—combining a rigid aromatic core with two carboxylate coordination sites and a polar nitrile group—makes it ideal for constructing porous materials with high selectivity for gas sorption (e.g., CO₂ capture).

However, the presence of the nitrile group (-CN) alongside two carboxylic acid moieties presents specific analytical challenges. Standard protocols often fail to distinguish between the nitrile hydrolysis byproducts (forming trimesic acid) or incomplete oxidation intermediates.

This guide compares the two primary characterization pillars—Elemental Analysis (EA) and Mass Spectrometry (MS) —providing a self-validating workflow to ensure structural integrity and purity.

Elemental Analysis (EA): The Bulk Purity Validator

While often considered "routine," Elemental Analysis (CHN Combustion) is the primary defense against bulk impurities, particularly inorganic salts (from MOF synthesis) or hydration errors.

The "Nitrile Challenge" in Combustion

Aromatic nitriles are thermally stable and can resist complete oxidation during standard flash combustion (900–1000°C), potentially leading to low Nitrogen recovery.

  • Causality: The C≡N triple bond requires higher activation energy to break than C-C or C-H bonds. Incomplete combustion results in the formation of refractory carbon nitrides rather than N₂ gas.

  • Protocol Adjustment: Use Tungsten (VI) Oxide (WO₃) or Vanadium Pentoxide (V₂O₅) as a combustion aid to supply localized oxygen and catalyze the complete breakdown of the nitrile.

Data Interpretation: Theoretical vs. Experimental

Molecular Formula: C₉H₅NO₄ Molecular Weight: 191.14 g/mol

ElementTheoretical %Acceptable Range (±0.4%)Diagnostic Insight (If Deviant)
Carbon 56.55%56.15 – 56.95%Low: Trapped inorganic salts (e.g., NaBr, KCl) or moisture.High: Solvent occlusion (DMF/Ethanol).
Hydrogen 2.64%2.24 – 3.04%High: Significant moisture (hygroscopic nature) or incomplete drying of recrystallization solvents.
Nitrogen 7.33%6.93 – 7.73%Low: Incomplete combustion (add V₂O₅) or hydrolysis of CN to COOH (impurity is Trimesic Acid).

Mass Spectrometry Profiling: The Molecular Fingerprint

Mass Spectrometry provides the structural resolution EA lacks. We compare two ionization approaches: Electrospray Ionization (ESI) and Electron Ionization (EI) .

Method A: Direct ESI-MS (Negative Mode) — The Superior Choice

For dicarboxylic acids, Negative Ion Mode ESI is the gold standard. It utilizes the inherent acidity of the carboxyl groups to form stable [M-H]⁻ ions without the need for derivatization.

  • Mechanism: Soft ionization prevents the shattering of the molecule, allowing observation of the intact molecular ion.

  • Key Advantage: Direct detection of the free acid. No thermal degradation risks associated with GC injection ports.

Experimental Protocol (ESI-MS)
  • Solvent: Methanol (HPLC grade). Avoid water to prevent suppression of ionization in negative mode.

  • Concentration: 10 µg/mL (ppm level).

  • Modifier: Add 0.1% Ammonium Hydroxide (NH₄OH) to promote deprotonation ([M-H]⁻ formation).

  • Infusion: Direct syringe pump infusion at 5–10 µL/min.

Method B: GC-MS (EI) — The Traditional Alternative

Gas Chromatography-MS requires the compound to be volatile. This compound is not volatile and will decompose (decarboxylate) if injected directly. It must be derivatized to its dimethyl ester.

  • Workflow: React sample with Trimethylsilyldiazomethane (TMS-DAM) or BF₃-Methanol to form Dimethyl 4-cyanoisophthalate .

  • Drawback: This adds a processing step that can introduce artifacts (e.g., mono-ester formation) and masks the true state of the free acid.

Comparative Performance Matrix
FeatureESI-MS (Negative) GC-MS (EI) + Derivatization
Analyte State Free Acid (Native)Dimethyl Ester (Derivative)
Sample Prep Minimal (Dilution)Complex (Esterification + Extraction)
Sensitivity High (pg levels)Moderate (ng levels)
Structural Insight Excellent for labile groupsGood for rigid backbone
Risk Ion suppression by saltsIncomplete derivatization

Structural Validation: Fragmentation Pathways

Understanding the fragmentation is crucial for confirming the position of the nitrile group versus the carboxylic acids. In Negative Mode MS/MS (Tandem MS), the molecule follows a predictable "Decarboxylation Cascade."

Fragmentation Logic
  • Precursor Ion: [M-H]⁻ at m/z 190 .

  • Primary Loss: Loss of CO₂ (44 Da) from the most labile carboxyl group (usually the one meta to the electron-withdrawing CN group is slightly more acidic, but steric factors dominate). Result: m/z 146 .

  • Secondary Loss: Loss of the second CO₂. Result: m/z 102 (Benzonitrile anion).

  • Stability Check: The Nitrile (CN) group is robust. If you see loss of 27 Da (HCN), the collision energy is too high.

Visualization of Fragmentation (ESI Negative Mode)

FragmentationPathway cluster_legend Interpretation Guide Parent Parent Ion [M-H]⁻ m/z 190 (C9H4NO4)⁻ Frag1 Fragment 1 [M-H-CO2]⁻ m/z 146 (C8H4NO2)⁻ Parent->Frag1 Collision Induced Dissociation (CID) Loss of CO2 (-44 Da) Frag2 Fragment 2 [M-H-2CO2]⁻ m/z 102 (C7H4N)⁻ (Benzonitrile anion) Frag1->Frag2 Secondary Decarboxylation Loss of CO2 (-44 Da) Note1 The stability of the m/z 102 ion confirms the presence of the Nitrile group on the aromatic ring.

Figure 1: ESI(-) MS/MS fragmentation pathway of this compound showing the characteristic sequential decarboxylation steps.[1]

Troubleshooting & Self-Validating Protocols

To ensure scientific integrity, use this cross-check system. If one method yields suspicious data, verify with the paired technique.

Scenario A: EA shows low Nitrogen (< 7.0%)[2]
  • Hypothesis: Hydrolysis of the nitrile group to a carboxylic acid (Trimesic Acid, C₉H₆O₆) occurred during synthesis or storage.

  • MS Validation: Run ESI-MS.[2]

    • Target: Look for a peak at m/z 209 ([M-H]⁻ of Trimesic Acid).

    • Confirmation: If m/z 209 is present and m/z 190 is weak, the sample has degraded.

Scenario B: MS shows "Cluster" peaks (e.g., m/z 212, 234)
  • Hypothesis: Salt contamination (Sodium/Potassium adducts) from the synthesis workup.

  • EA Validation: Check Carbon %.[3]

    • Confirmation: If Carbon is significantly lower than 56.55% (e.g., < 50%), the sample is likely a salt (e.g., Monosodium salt).

    • Remedy: Reprocess the sample with dilute HCl wash to protonate the carboxylates, then recrystallize.

References

  • Characterization of Aromatic Carboxylic Acids

    • Site-specific carbon isotope analysis of aromatic carboxylic acids by elemental analysis/pyrolysis/isotope r
    • Source:

  • ESI-MS of Acidic Ligands

    • Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity.
    • Source:

  • Synthesis & Impurity Context

    • Synthesis of 5-substituted isophthalic acids and competitive inhibition studies.
    • Source:

  • MOF Application Context

    • Fine Tuning the Hydrophobicity of a New Three-Dimensional Cu2+ MOF through Single Crystal Coordin
    • Source:

Sources

Safety Operating Guide

4-Cyanoisophthalic Acid: Safe Handling & Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Immediate Hazard Assessment

Before initiating disposal, you must understand the specific chemical behavior of 4-Cyanoisophthalic acid. It is a dual-functionalized aromatic compound (containing both carboxylic acid and nitrile groups), often used as a linker in Metal-Organic Framework (MOF) synthesis.

PropertySpecificationCritical Disposal Implication
Chemical Name This compoundDo NOT mix with strong oxidizers.
CAS Number 6939-93-1Use for waste manifest verification.
Molecular Formula C₉H₅NO₄High nitrogen content requires scrubber incineration.
Acidity (pKa) ~3.5 - 4.0 (COOH)Corrosive to carbon steel; use glass or HDPE.
Thermal Decomp. >300°C (Releases HCN, NOx)Fire Risk: Smoke contains hydrogen cyanide.
The Core Safety Directive

Do NOT treat this waste as standard "Organic Acid" waste. While the carboxylic acid groups suggest compatibility with other organic acids, the nitrile (cyano) group at position 4 introduces a risk of Hydrogen Cyanide (HCN) evolution if subjected to strong reducing agents or extreme thermal stress without proper scrubbing.

Pre-Disposal Treatment & Segregation[1]

The "Why" Behind the Protocol (Scientific Integrity)
  • Why Segregate from Oxidizers? Nitriles can react violently with strong oxidizers (e.g., Perchloric acid), leading to explosion hazards.

  • Why No Drain Disposal? Despite the solubility of its salts, the compound is harmful to aquatic life, and the nitrile group classifies it as a hazardous organic pollutant under RCRA guidelines.

  • Why Incineration? Chemical hydrolysis (using bleach/base) to destroy the nitrile is effective for free cyanides but inefficient and potentially exothermic for aromatic nitriles. High-temperature incineration is the only self-validating method to break the benzene ring and oxidize the nitrile to harmless N₂/CO₂ (captured by scrubbers).

Segregation Workflow
  • Isolate: Keep separate from strong bases (unless neutralizing for volume reduction), strong oxidizers, and reducing agents.

  • Container Selection:

    • Solid Waste: High-Density Polyethylene (HDPE) wide-mouth jars.

    • Liquid Waste: Amber glass or HDPE carboys. Avoid metal containers due to acidity.

Step-by-Step Disposal Procedures

A. Solid Waste (Powder, Filter Cakes)

Applicable to: Expired reagents, spill cleanup residues, solid synthesis byproducts.

  • Personal Protective Equipment (PPE): Nitrile gloves (double gloved), lab coat, safety goggles, and N95 dust mask (or fume hood operation).

  • Packaging: Transfer solid material into a chemically compatible liner (polyethylene bag).

  • Secondary Containment: Place the sealed bag into an HDPE waste drum or jar.

  • Labeling: Mark clearly as "Hazardous Waste - Solid - Toxic/Irritant."

    • Constituents: "this compound, 100%."

    • Hazard Codes: H302 (Harmful if swallowed), H319 (Eye Irritant).[1]

  • Disposal Path: Ship for Incineration with Afterburner and Scrubber .

B. Liquid Waste (Mother Liquors/Solutions)

Applicable to: Reaction solvents (DMF, Ethanol) containing dissolved this compound.

  • pH Verification (Self-Validating Step):

    • Test the pH of the waste stream.

    • If pH < 2: Neutralize slowly with dilute Sodium Bicarbonate (NaHCO₃) to pH 5-8 to prevent corrosion of waste drums. Perform in a fume hood to manage CO₂ evolution.

  • Solvent Compatibility Check: Ensure the solvent carrier (e.g., DMF, DMSO) is compatible with the waste drum material.

  • Transfer: Pour into a dedicated "Organic Waste - Non-Halogenated" carboy (unless halogenated solvents were used).

  • Labeling:

    • Constituents: "Ethanol (90%), this compound (10%)."

    • Warning: "Contains Nitriles - DO NOT MIX with Acids/Oxidizers."

Visualized Decision Workflow

The following diagram illustrates the critical decision points for disposing of this compound to ensure safety and compliance.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Spill Debris) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solvent Solution) StateCheck->LiquidPath Liquid Bagging Double Bag in Polyethylene Place in HDPE Container SolidPath->Bagging LabelSolid Label: Toxic/Irritant (Constituent: Organic Nitrile) Bagging->LabelSolid Incineration FINAL DISPOSAL: High-Temp Incineration (w/ Scrubber for NOx/CN) LabelSolid->Incineration pHCheck Check pH Level LiquidPath->pHCheck Neutralize Neutralize with NaHCO3 (Target pH 5-8) pHCheck->Neutralize pH < 2 Segregate Segregate: Non-Halogenated Organic Waste pHCheck->Segregate pH 5-9 Neutralize->Segregate Segregate->Incineration

Figure 1: Decision tree for the segregation and packaging of this compound waste streams.

Emergency Contingencies

In the event of an accidental release, immediate action is required to prevent exposure to irritant dust or toxic fumes.[2]

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap and water for 15 min.[3]Acidic nature causes immediate irritation; nitrile absorption is slow but possible.
Spill (Solid) Dampen with water, then sweep.Prevents airborne dust generation (inhalation hazard).[1][2][3][4][5][6][7]
Fire Use CO₂, Dry Chemical, or Foam.Do NOT inhale smoke.[1][3][4][5][7][8][9][10] Thermal decomposition releases Hydrogen Cyanide (HCN) and Nitrogen Oxides.

References

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-Cyanobenzoic acid (Analogous Hazard Profile). Retrieved from

  • PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Retrieved from

  • U.S. EPA. (2023). RCRA Hazardous Waste Management: Organic Chemicals. Retrieved from

  • Princeton University EHS. (2022). Chemical Incompatibility Chart (Nitriles/Acids). Retrieved from

Sources

Navigating the Safe Handling of 4-Cyanoisophthalic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing innovation, a deep and practical understanding of chemical safety is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Cyanoisophthalic acid, focusing on operational and disposal plans. Our commitment is to furnish you with procedural, step-by-step guidance that directly addresses your operational questions, fostering a culture of safety and building unwavering trust in your laboratory practices.

Immediate Hazard Assessment and Core Safety Principles

This compound is classified with the following hazards:

  • H315: Causes skin irritation [1]

  • H319: Causes serious eye irritation [1]

  • H335: May cause respiratory irritation [1]

The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. The cyano group (C≡N) also warrants cautious handling due to the potential for hazardous decomposition products under certain conditions, such as high heat. Therefore, all handling procedures must be designed to minimize dust generation and prevent any direct contact with the substance.

A foundational principle when handling this and any laboratory chemical is to always wash hands thoroughly with soap and water after handling .[2][3] Furthermore, eating, drinking, or smoking in the laboratory area where this chemical is handled is strictly prohibited.[2][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable for preventing exposure. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the known hazards.

Body PartPPE TypeSpecifications and Rationale
Eyes / Face Chemical Safety GogglesMust be worn to protect against dust particles and potential splashes.[4] In instances of splash risk, a face shield should be used in addition to goggles.
Hands Chemical-Resistant GlovesWear compatible gloves, such as nitrile, to prevent skin contact.[4] Always inspect gloves for tears or degradation before use and follow proper removal techniques to avoid contaminating your skin.
Body Laboratory CoatA standard lab coat is required to protect against skin contact with dust.[3] Ensure it is kept clean and removed before leaving the work area.
Respiratory NIOSH/MSHA Approved RespiratorA respirator is necessary when working with the powder form, especially where dust may be generated or if ventilation is inadequate.[4] For weighing and transferring solids, a dust mask or a respirator with a particulate filter is recommended.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is critical for minimizing exposure risk. The following protocol outlines the key steps for safely handling this compound in a laboratory setting.

Preparation and Weighing
  • Designated Area: Conduct all handling of this compound powder in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.[3]

  • PPE Donning: Before handling the chemical, properly don all required PPE as outlined in the table above.

  • Spill Kit Readiness: Ensure a spill kit containing absorbent materials is readily accessible.[2]

  • Weighing: When weighing, use anti-static weigh boats or paper. Minimize the creation of dust clouds by gently scooping and transferring the powder. Close the primary container immediately after dispensing.

Dissolution and Reaction Setup
  • Solvent Addition: If dissolving the solid, add the solvent to the vessel containing the this compound slowly to avoid splashing.

  • Vessel Sealing: Keep reaction vessels closed whenever possible to prevent the release of any vapors or aerosols, particularly if heating.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[5]

The logical flow of this operational plan is visualized in the diagram below.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area don_ppe Don All Required PPE prep_area->don_ppe Proceed to Handling spill_kit Ready Spill Kit don_ppe->spill_kit Proceed to Handling weigh Weigh Powder in Ventilated Space spill_kit->weigh Proceed to Handling dissolve Dissolve or Add to Reaction weigh->dissolve Experimental Steps seal Seal Reaction Vessel dissolve->seal Experimental Steps decontaminate Decontaminate Glassware & Surfaces seal->decontaminate Post-Experiment dispose_waste Dispose of Waste in Labeled Container decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Managing Waste Streams

Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.

Solid Waste
  • Collection: All solid waste contaminated with this compound, including weigh boats, contaminated gloves, and absorbent materials from spills, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

Liquid Waste
  • Aqueous Solutions: The disposal of hazardous chemicals down the drain is generally prohibited. Aqueous solutions containing this compound should be collected as hazardous waste.

  • Organic Solvents: Solutions of this compound in organic solvents must be collected in a designated, labeled hazardous waste container for organic waste.

  • Disposal Procedure: Follow your institution's specific guidelines for hazardous waste pickup and disposal. Do not mix incompatible waste streams.

Emergency Procedures: Preparedness is Key

Spills
  • Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert your supervisor and institutional safety office.[6]

  • Small Spills (Powder): For minor spills, if you are trained and it is safe to do so, cover the spill with a plastic sheet to minimize dust.[2] Gently sweep or use a HEPA-filtered vacuum to collect the material and place it in a labeled hazardous waste container.[2] Avoid any actions that could generate dust.

  • Decontamination: After the bulk of the material is removed, decontaminate the area with soap and water.[2]

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[3] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

By integrating these safety and logistical protocols into your daily laboratory operations, you can confidently and safely advance your research and development goals. This guide serves as a foundational resource, and it is imperative to always consult your institution's specific safety policies and procedures.

References

  • SysKem Chemie GmbH. (2021, May 3). safety data sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2009, July 7). SAFETY DATA SHEET. Retrieved from [Link]

  • National Institutes of Health. (2025, December). The NIH Drain Discharge Guide. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Aminophthalic acid. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Chemical Hygiene Plan continued. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.